7-Ethyl-2-(oxiran-2-yl)benzofuran

β-Adrenoceptor antagonist synthesis N-Hydroxy metabolite Chemoselective epoxide ring-opening

Researchers pursuing enantioselective synthesis of benzofuran-containing β-amino alcohols often face supply uncertainty with unvalidated epoxide scaffolds. 7-Ethyl-2-(oxiran-2-yl)benzofuran is the documented chiral relay intermediate used in the asymmetric synthesis of bufuralol, delivering 87% ee. The 7-ethyl substituent governs nucleophilic ring-opening regioselectivity and is essential for target pharmacophore identity. • Validated intermediate for CYP2D6 probe substrate bufuralol and its N-hydroxy metabolite standards • ≥95% purity; molecular weight 188.22 g/mol; distinct from unsubstituted analog (MW 160.17) • Long-term storage at -20°C; custom packaging available; global B2B shipping with rapid inquiry-to-quote turnaround

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B1353829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2-(oxiran-2-yl)benzofuran
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C3CO3
InChIInChI=1S/C12H12O2/c1-2-8-4-3-5-9-6-10(11-7-13-11)14-12(8)9/h3-6,11H,2,7H2,1H3
InChIKeyAORKANLHHIDVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-2-(oxiran-2-yl)benzofuran – Structural Identity and Physicochemical Baseline


7-Ethyl-2-(oxiran-2-yl)benzofuran (CAS 69543-76-6; also designated as CAS 593266-87-6 for the (2S)-enantiomer) is a heterocyclic building block of molecular formula C₁₂H₁₂O₂ and molecular weight 188.22 g·mol⁻¹, combining a benzofuran core with a reactive epoxide moiety at the C-2 position and an ethyl substituent at the C-7 position . Commercially sourced material is typically supplied at ≥95% purity, with long-term storage recommended in a cool, dry environment . The compound has been explicitly employed as a key synthetic intermediate—referred to as benzofuran epoxide (21)—in the asymmetric synthesis of the β-adrenoceptor antagonist bufuralol, where its epoxide ring is opened by tert-butylamine to install the β-amino alcohol pharmacophore [1].

Reactive C-2 epoxide handle for nucleophilic ring-opening to β-amino alcohols
7-Ethyl substituent essential for target benzofuran pharmacophore identity (bufuralol)
Supplied at ≥95% purity; reported enantioselective synthetic route available

Why Generic Benzofuran Epoxides Cannot Substitute This Compound


The presence of the 7-ethyl substituent on 7-ethyl-2-(oxiran-2-yl)benzofuran is not an inert structural feature; it directly influences both the electronic properties of the benzofuran ring and the steric environment around the C-2 epoxide, thereby governing nucleophilic ring-opening regioselectivity [1]. In the asymmetric synthesis of bufuralol, the 7-ethyl group is essential for the final pharmacological target identity, and exchanging this compound for the unsubstituted 2-(oxiran-2-yl)benzofuran (CAS 3771-76-4, MW 160.17) or the 7-methyl analog would produce a structurally distinct β-amino alcohol with altered β-adrenoceptor binding properties [2]. Furthermore, the documented chemoselective reactivity of this specific benzofuran epoxide with N-tert-butylhydroxylamine—yielding the bufuralol N-hydroxy metabolite precursor—demonstrates that the substitution pattern dictates the product outcome in reactions with amine nucleophiles; generic replacement with a differently substituted benzofuran epoxide alters the stereoelectronic landscape and cannot guarantee identical reaction trajectories [1].

7-Ethyl absence alters reaction landscape: Removal of the ethyl group changes electronic and steric environment, shifting nucleophilic ring-opening regioselectivity.
Analog mis-match creates wrong product: Unsubstituted or 7-methyl benzofuran epoxides yield structurally distinct β-amino alcohols with altered binding profiles; not interchangeable with bufuralol precursor.
Chemoselectivity depends on substitution: Documented reaction with N-tert-butylhydroxylamine is specific to the 7-ethyl scaffold; generic replacement cannot guarantee identical reaction trajectory.

Quantitative Differential Evidence Against Closest Analogs


Chemoselective Ring-Opening with N-tert-Butylhydroxylamine

The benzofuran epoxide (21), identified as 7-ethyl-2-(oxiran-2-yl)benzofuran, reacts chemoselectively with N-tert-butylhydroxylamine to yield the hydroxylamine (13)—the N-hydroxy metabolite precursor of bufuralol. In a direct head-to-head comparison within the same study, the m-tolyloxy-epoxide (5) reacts with N-isopropylhydroxylamine to give hydroxylamine (7), establishing that the benzofuran epoxide scaffold (21) engages a different amine nucleophile and produces a structurally distinct hydroxylamine product [1]. The differential oxidation behavior of the resulting hydroxylamines further distinguishes the two epoxide classes: hydroxylamine (7) is readily oxidized to the nitrone (8), whereas hydroxylamine (13) yields a mixture of t-butylammonium salts of acids (16) and (22) [1].

Chemoselective ring-opening
Head-to-head
Target: epoxide (21) + N-t-BuNHOH → hydroxylamine (13). Comparator: m-tolyloxy-epoxide (5) + N-iPrNHOH → hydroxylamine (7). Distinct nucleophile preference and divergent oxidative fate.
Unique chemoselectivity profile vs aryloxy epoxides
Solution synthesis; hydroxylamine salts characterized (Perkin Trans. 1, 1978)
β-Adrenoceptor antagonist synthesis N-Hydroxy metabolite Chemoselective epoxide ring-opening Bufuralol

Enantioselective Epoxide Formation for (S)-Bufuralol Synthesis

In the first reported asymmetric synthesis of (S)-bufuralol, the key intermediate 7-ethyl-2-(oxiran-2-yl)benzofuran was generated via cyclization of the corresponding enantiomerically enriched bromohydrin, which itself was obtained by (−)-DIP-Cl-mediated enantioselective reduction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone. While the enantiomeric excess of the isolated epoxide intermediate was not separately reported, the final (S)-bufuralol product was obtained in 87% ee, establishing the epoxide as the effective chiral relay intermediate [1]. No comparable asymmetric epoxidation route to enantiomerically enriched 2-(oxiran-2-yl)benzofuran (lacking the 7-ethyl group) has been reported for β-amino alcohol synthesis, making the 7-ethyl-substituted epoxide the uniquely validated chiral building block for this pharmacophore class.

Enantioselective synthesis
Cross-study
87% ee
Reported enantiomeric excess of (S)-bufuralol via this epoxide intermediate
Asymmetric route by (−)-DIP-Cl reduction; no comparable route for unsubstituted analog
Asymmetric synthesis Enantiomeric excess Chiral epoxide Bufuralol

Molecular Weight and Physicochemical Differentiation

7-Ethyl-2-(oxiran-2-yl)benzofuran (MW 188.22 g·mol⁻¹) possesses a molecular weight that is 28.05 g·mol⁻¹ (17.5%) higher than the unsubstituted analog 2-(oxiran-2-yl)benzofuran (MW 160.17 g·mol⁻¹) . This mass increment, arising from the 7-ethyl substituent, is accompanied by an increase in the calculated number of rotatable bonds (from 1 to 2) and higher molecular complexity, as reflected in computed descriptors (complexity: 133 for 7-ethylbenzofuran scaffold vs. lower values for the unsubstituted core) . These differences are not trivial for procurement: the higher boiling point and altered solubility profile of the 7-ethyl derivative affect solvent selection, reaction concentration limits, and purification strategy in multi-step syntheses.

Molecular weight shift
Data to verify
+28.05 g·mol⁻¹ (+17.5%)
Higher MW vs unsubstituted analog impacts stoichiometry, solvent fit, and purification
Calculated descriptors; no experimental logP/boiling point available
Physicochemical properties Molecular weight Scale-up suitability Procurement specification

Metabolic Pathway Relevance in Bufuralol Degradation

The benzofuran epoxide (21) has been explicitly implicated in the in vivo metabolic degradation pathway of bufuralol, where it serves as the precursor to the N-hydroxy metabolite via reaction with N-tert-butylhydroxylamine [1]. This distinguishes 7-ethyl-2-(oxiran-2-yl)benzofuran from the epichlorohydrin-derived epoxide intermediates used in conventional aryloxypropanolamine β-blocker synthesis: most β-blockers (e.g., propranolol, metoprolol) are constructed from epichlorohydrin, whereas bufuralol is a rare exception where the benzofuran oxygen is part of the heterocyclic ring rather than derived from an epichlorohydrin precursor [2]. As a class-level inference, benzofuran epoxides bearing the 7-ethyl substituent are uniquely positioned for studying the metabolic fate of benzofuran-based β-blockers, a research application not addressable by aryloxypropane epoxides.

Metabolic pathway relevance
Class-level inference
Benzofuran epoxide (21) directly models the N-hydroxy metabolite precursor of bufuralol, a rare benzofuran-based β-blocker pathway.
Supports metabolism studies; not offered by generic aryl glycidyl ethers
Class-level distinction from epichlorohydrin-derived aryloxypropanolamine β-blockers
Metabolite identification β-Adrenoceptor antagonist In vivo degradation pathway N-Hydroxy metabolite

Evidence-Backed Application Scenarios


Enantioselective Synthesis of Benzofuran-Based β-Amino Alcohols

Supported by the demonstrated 87% ee achieved in (S)-bufuralol synthesis using 7-ethyl-2-(oxiran-2-yl)benzofuran as the chiral relay intermediate [1], this compound is the validated building block of choice for medicinal chemistry programs pursuing enantiomerically enriched benzofuran-containing β-amino alcohols. Procurement of the 7-ethyl-substituted epoxide avoids the risk associated with unvalidated benzofuran epoxide scaffolds for which no comparable asymmetric synthetic route has been reported.

N-Hydroxy Metabolite Standards and In Vitro Metabolism Studies

The direct, documented chemoselective reaction of benzofuran epoxide (21) with N-tert-butylhydroxylamine to yield the bufuralol N-hydroxy metabolite precursor (13) [2] establishes this compound as the essential starting material for synthesizing authentic metabolite standards. This is critical for laboratories conducting CYP2D6-mediated metabolism studies, where bufuralol is a widely used probe substrate.

Structure–Reactivity Studies of Epoxide Ring-Opening Chemoselectivity

The documented divergent oxidative fate of hydroxylamine (13) derived from benzofuran epoxide (21) versus hydroxylamine (7) derived from the m-tolyloxy-epoxide (5) [2] positions the 7-ethyl-2-(oxiran-2-yl)benzofuran as a mechanistically informative substrate for investigating how the benzofuran aromatic system modulates epoxide ring-opening regiochemistry and downstream product stability compared to aryloxy epoxide analogs.

Physicochemical Reference Standard for Analytical Method Development

With a defined molecular weight of 188.22 g·mol⁻¹ and ≥95% commercial purity , 7-ethyl-2-(oxiran-2-yl)benzofuran can serve as a chromatographic and spectroscopic reference standard for method development targeting benzofuran epoxides, particularly when the 7-ethyl substituent provides a distinct retention time or mass spectral signature compared to the unsubstituted 2-(oxiran-2-yl)benzofuran (MW 160.17) .

Application
Selection Property
Validation Focus
Enantioselective synthesis of benzofuran-based β-amino alcohols
7-Ethyl substitution & chiral relay capacity
Enantiomeric excess and product identity confirmation
N-Hydroxy metabolite standards & CYP2D6 metabolism studies
Chemoselective reaction with N-tert-butylhydroxylamine
Metabolite identity and precursor conversion verification
Structure–reactivity studies of epoxide ring-opening chemoselectivity
Divergent oxidative fate vs aryloxy epoxide analogs
Regiochemical outcome and downstream product stability
Physicochemical reference standard for analytical method development
Distinct molecular weight and chromatographic profile
Retention time and mass signature differentiation from unsubstituted benzofuran epoxide
Quote Request

Request a Quote for 7-Ethyl-2-(oxiran-2-yl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.